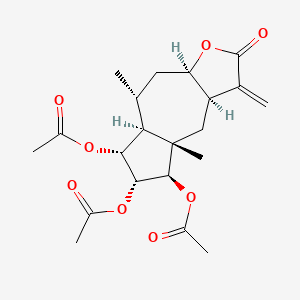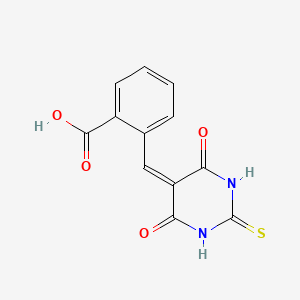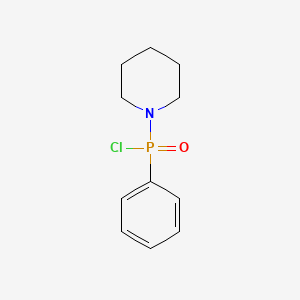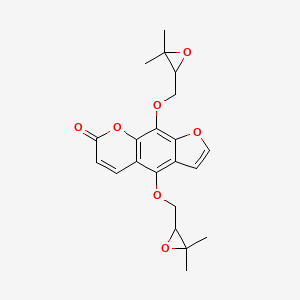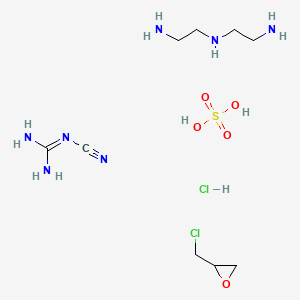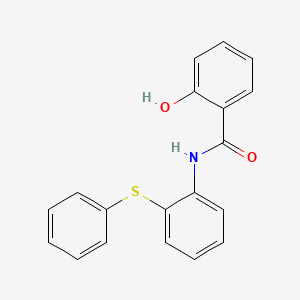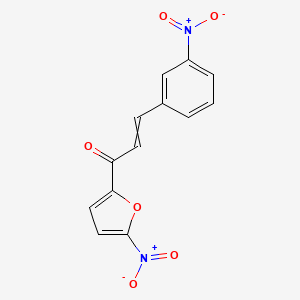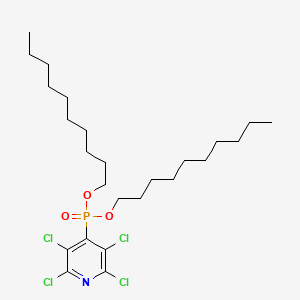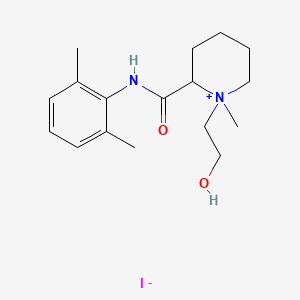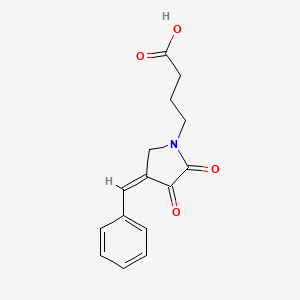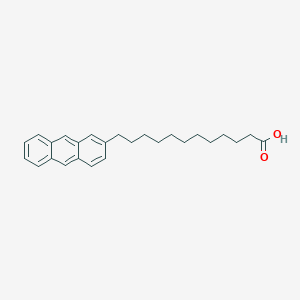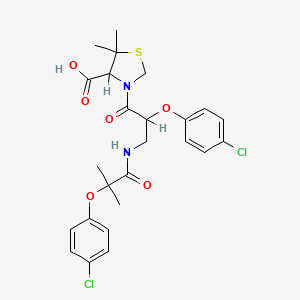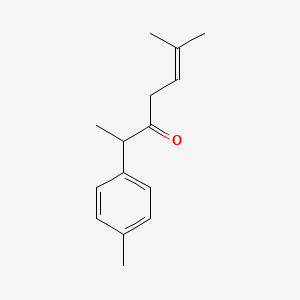
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one is an organic compound with a molecular formula of C15H22O. It is a derivative of heptenone and features a methyl group and a methylphenyl group attached to the heptenone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one can be synthesized through several methods. One common method involves the reaction of acetoacetic ester with methylbuten-3-ol-2 in the presence of aluminum alcoholate, followed by pyrolysis of the ester . Another method includes the preparation from oil of lemongrass or citral by refluxing in an aqueous solution containing potassium carbonate (K2CO3) for 12 hours, followed by distillation and vacuum fractionation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its various applications.
化学反応の分析
Types of Reactions
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted derivatives
科学的研究の応用
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-2-(4-methylphenyl)hept-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation or modulate receptors related to cell proliferation, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
6-Methyl-2-(4-methylphenyl)hept-5-en-2-ol: This compound is structurally similar but contains a hydroxyl group instead of a ketone group.
6-Methyl-5-hepten-2-one: Another similar compound, differing by the absence of the methylphenyl group.
2-Methyl-6-(p-tolyl)hept-2-en-1-yl acetate: This compound features an acetate group and is used in similar applications.
Uniqueness
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a heptenone backbone with methyl and methylphenyl groups makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
特性
CAS番号 |
75316-61-9 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
6-methyl-2-(4-methylphenyl)hept-5-en-3-one |
InChI |
InChI=1S/C15H20O/c1-11(2)5-10-15(16)13(4)14-8-6-12(3)7-9-14/h5-9,13H,10H2,1-4H3 |
InChIキー |
TTWJKCXLQGSBTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)C(=O)CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


